molecular formula C9H10BrF B3030036 1-Bromo-4-(2-fluoropropan-2-yl)benzene CAS No. 857293-81-3

1-Bromo-4-(2-fluoropropan-2-yl)benzene

Cat. No. B3030036
M. Wt: 217.08
InChI Key: RFNMOOMWSYIJLP-UHFFFAOYSA-N
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Patent
US08153626B2

Procedure details

To 2-(4-bromophenyl)propan-2-ol (8.3 g, 38.59 mmol) in 100 mL of CH2Cl2 was added DAST (6.1 mL, 46.31 mmol) at −78° C. The reaction was stirred to rt overnight, and quenched with 100 mL of water at 0° C. The product was extracted with EtOAc, and the extracts were washed with water (50 mL) and brine (50 mL), dried over anhydrous MgSO4, and concentrated to give 1-bromo-4-(1-fluoro-1-methylethyl)benzene, which was used without further purification.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](O)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.CCN(S(F)(F)[F:18])CC>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:18])([CH3:10])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)(C)O
Name
Quantity
6.1 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred to rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 100 mL of water at 0° C
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
WASH
Type
WASH
Details
the extracts were washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C)(C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.